molecular formula C24H17N3O3 B2754366 N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE CAS No. 537018-54-5

N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B2754366
CAS No.: 537018-54-5
M. Wt: 395.418
InChI Key: FWCHFBYUWRJMNG-UHFFFAOYSA-N
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Description

N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, a phenyl group, and a chromene carboxamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe for detecting metal ions.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

  • 2-Methylimidazo[1,2-a]pyridine
  • 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-15-6-4-11-22-26-20(14-27(15)22)16-8-5-9-18(12-16)25-23(28)19-13-17-7-2-3-10-21(17)30-24(19)29/h2-14H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCHFBYUWRJMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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